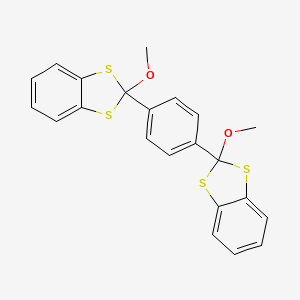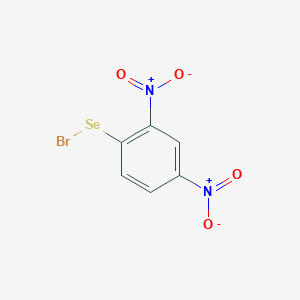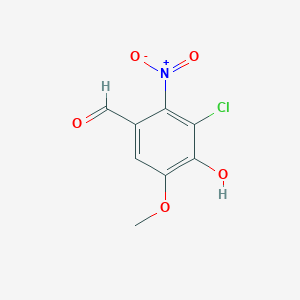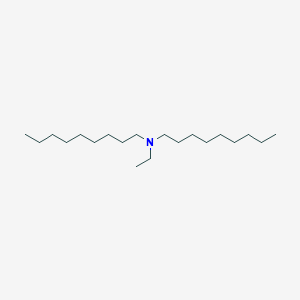
N-Ethyl-N-nonylnonan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-N-nonylnonan-1-amine is an organic compound belonging to the class of amines. Amines are characterized by the presence of a nitrogen atom bonded to carbon atoms. This particular compound is a tertiary amine, meaning it has three alkyl groups attached to the nitrogen atom. The structure of this compound consists of a nonyl group, a nonan-1-amine group, and an ethyl group attached to the nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-N-nonylnonan-1-amine can be synthesized through the alkylation of secondary amines. One common method involves the reaction of nonan-1-amine with nonyl bromide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the compound. Industrial processes often prioritize scalability and cost-effectiveness, employing large-scale reactors and automated systems for production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-N-nonylnonan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into primary or secondary amines.
Substitution: this compound can participate in nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Primary or secondary amines.
Substitution: Alkyl-substituted amines.
Applications De Recherche Scientifique
N-Ethyl-N-nonylnonan-1-amine has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds.
Industry: this compound is utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-N-nonylnonan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The nitrogen atom in the amine group can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways. The compound’s lipophilic nature allows it to interact with cell membranes, affecting membrane fluidity and permeability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl-N-nonylnonan-1-amine: Similar structure but with a methyl group instead of an ethyl group.
N-Ethyl-N-decyldecan-1-amine: Similar structure but with a decyl group instead of a nonyl group.
N-Propyl-N-nonylnonan-1-amine: Similar structure but with a propyl group instead of an ethyl group.
Uniqueness
N-Ethyl-N-nonylnonan-1-amine is unique due to its specific combination of alkyl groups, which imparts distinct chemical and physical properties. Its tertiary amine structure provides stability and reactivity that can be leveraged in various applications.
Propriétés
Numéro CAS |
65407-60-5 |
|---|---|
Formule moléculaire |
C20H43N |
Poids moléculaire |
297.6 g/mol |
Nom IUPAC |
N-ethyl-N-nonylnonan-1-amine |
InChI |
InChI=1S/C20H43N/c1-4-7-9-11-13-15-17-19-21(6-3)20-18-16-14-12-10-8-5-2/h4-20H2,1-3H3 |
Clé InChI |
GESMBXUFPAHBOJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCN(CC)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



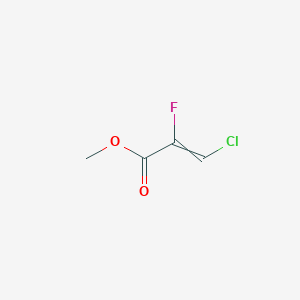
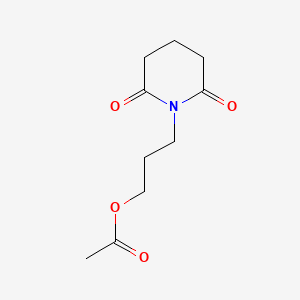
![Phenol, 2,2'-[[(2-chlorophenyl)methylene]bis[(2,5-dimethyl-4,1-phenylene)azo]]bis[4-methyl-](/img/structure/B14496064.png)

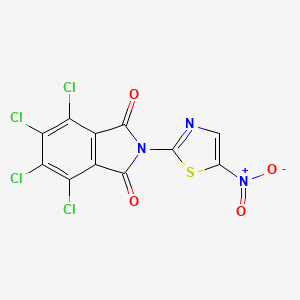
![4-[[4-(4-Carboxyanilino)-6-(diethylamino)-1,3,5-triazin-2-yl]amino]benzoic acid](/img/structure/B14496101.png)

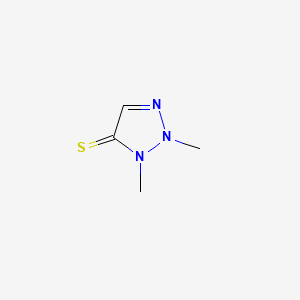
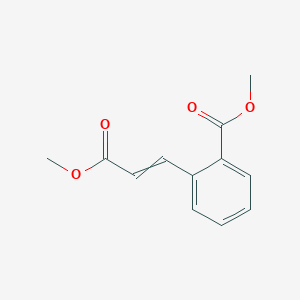
![N~2~-{2-[3,4-Bis(benzoyloxy)phenyl]ethyl}-L-glutamine](/img/structure/B14496116.png)
